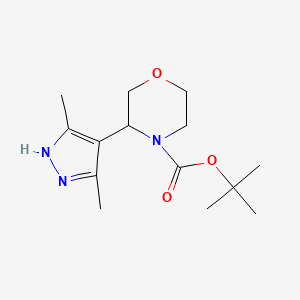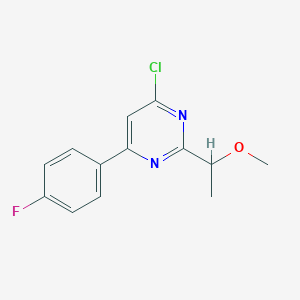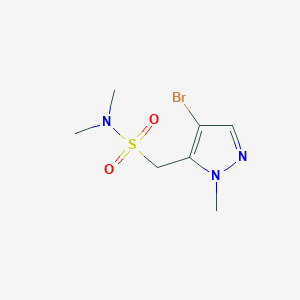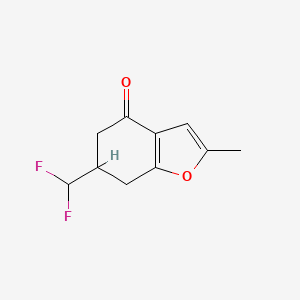
6-(Difluoromethyl)-2-methyl-6,7-dihydrobenzofuran-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-2-methyl-6,7-dihydrobenzofuran-4(5H)-one is a compound of significant interest in organic chemistry due to its unique structure and potential applications. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
The synthesis of 6-(Difluoromethyl)-2-methyl-6,7-dihydrobenzofuran-4(5H)-one typically involves difluoromethylation reactions. One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of catalysts. The reaction conditions often require a metal-free approach, which is operationally simple and offers good functional group tolerance . Industrial production methods may involve large-scale difluoromethylation processes using similar reagents and conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(Difluoromethyl)-2-methyl-6,7-dihydrobenzofuran-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions
Scientific Research Applications
6-(Difluoromethyl)-2-methyl-6,7-dihydrobenzofuran-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-methyl-6,7-dihydrobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-(Difluoromethyl)-2-methyl-6,7-dihydrobenzofuran-4(5H)-one can be compared with other similar compounds, such as difluoromethylated phenanthridines and other fluorinated heterocycles. These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific difluoromethyl group and the resulting chemical reactivity and stability .
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
6-(difluoromethyl)-2-methyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C10H10F2O2/c1-5-2-7-8(13)3-6(10(11)12)4-9(7)14-5/h2,6,10H,3-4H2,1H3 |
InChI Key |
PWRAWWOYCVQJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


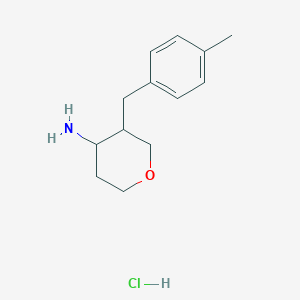
![2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11784710.png)
![Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11784717.png)
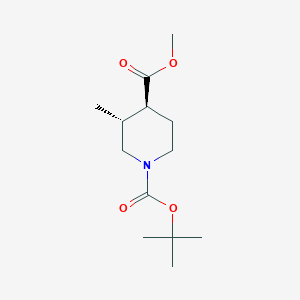
![4-(3,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784727.png)
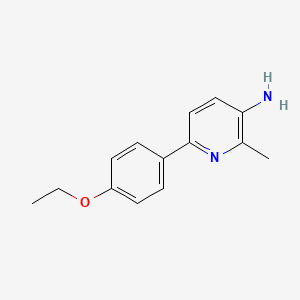
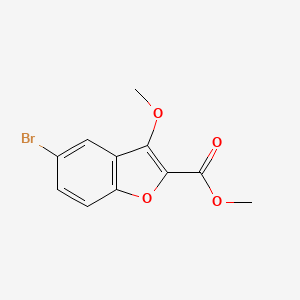
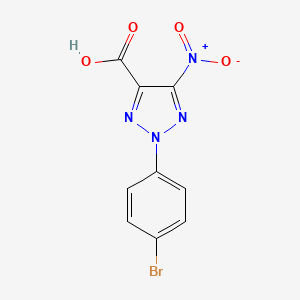
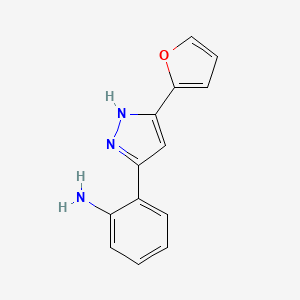
![Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B11784774.png)
![(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B11784781.png)
